molecular formula C13H19NO3 B11770743 Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate CAS No. 2055119-41-8

Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B11770743
CAS No.: 2055119-41-8
M. Wt: 237.29 g/mol
InChI Key: ZEZRAWKBBUQTSC-UHFFFAOYSA-N
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Description

Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29486 g/mol This compound is known for its unique structure, which includes a tetrahydro-2H-pyran ring fused with a phenylmethanaminium group

Chemical Reactions Analysis

Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various heterocyclic compounds. In biology and medicine, it has shown potential as an anti-inflammatory, anti-microbial, and anti-tumor agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammation or microbial growth .

Comparison with Similar Compounds

Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds, such as 2H-pyrans and 4H-pyrans. These compounds share a similar pyran ring structure but differ in their substituents and functional groups. The unique combination of the phenylmethanaminium group with the tetrahydro-2H-pyran ring in this compound sets it apart from other pyran derivatives, providing it with distinct chemical and biological properties .

Biological Activity

Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study evaluated its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15.4Induction of apoptosis
MCF-7 (Breast Cancer)12.3Inhibition of cell proliferation
HeLa (Cervical Cancer)10.7Disruption of mitochondrial function

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of protein kinase C (PKC), which is implicated in several diseases, including cancer and diabetes. In vitro studies reported an inhibition rate of up to 70% at concentrations around 20 µM .

Case Studies

  • In Vivo Study on Tumor Growth : A recent study involving mice with implanted tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to the control group. The average tumor volume decreased by approximately 40% after two weeks of treatment.
  • Diabetes Management : Another study explored the compound's effects on glucose metabolism. Mice treated with the compound exhibited improved insulin sensitivity and reduced blood glucose levels, suggesting its potential utility in managing type 2 diabetes .

Safety and Toxicity

Toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses. However, caution is advised due to observed skin irritation and eye damage at higher concentrations .

Properties

CAS No.

2055119-41-8

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

oxane-2-carboxylic acid;phenylmethanamine

InChI

InChI=1S/C7H9N.C6H10O3/c8-6-7-4-2-1-3-5-7;7-6(8)5-3-1-2-4-9-5/h1-5H,6,8H2;5H,1-4H2,(H,7,8)

InChI Key

ZEZRAWKBBUQTSC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C(=O)O.C1=CC=C(C=C1)CN

Origin of Product

United States

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